2-(3-Methoxyazetidin-1-yl)-4-methylpyrimidine

Kinase inhibition JAK inhibitor pyrimidine SAR

2-(3-Methoxyazetidin-1-yl)-4-methylpyrimidine is a synthetic, small-molecule heterocycle (molecular formula C₉H₁₃N₃O, molecular weight 179.22 g/mol) that combines a 4-methylpyrimidine core with a 3-methoxyazetidine substituent at the 2-position. This compound belongs to the broader class of azetidinyl pyrimidines, a privileged scaffold in medicinal chemistry due to their ability to modulate kinase and other protein functions.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 1851809-00-1
Cat. No. B2866181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyazetidin-1-yl)-4-methylpyrimidine
CAS1851809-00-1
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2CC(C2)OC
InChIInChI=1S/C9H13N3O/c1-7-3-4-10-9(11-7)12-5-8(6-12)13-2/h3-4,8H,5-6H2,1-2H3
InChIKeyXOGPBSDSROTHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyazetidin-1-yl)-4-methylpyrimidine (CAS: 1851809-00-1) — A Specialized Azetidinyl-Pyrimidine Building Block for Kinase-Targeted Library Synthesis


2-(3-Methoxyazetidin-1-yl)-4-methylpyrimidine is a synthetic, small-molecule heterocycle (molecular formula C₉H₁₃N₃O, molecular weight 179.22 g/mol) that combines a 4-methylpyrimidine core with a 3-methoxyazetidine substituent at the 2-position . This compound belongs to the broader class of azetidinyl pyrimidines, a privileged scaffold in medicinal chemistry due to their ability to modulate kinase and other protein functions [1]. The presence of both a conformationally restricted azetidine ring and a methoxy group creates a unique pharmacophore geometry, making this building block valuable for structure-activity relationship (SAR) exploration in programs targeting Janus kinase (JAK), Rho-associated coiled-coil kinase (ROCK), and other kinase families implicated in inflammatory, oncological, and ophthalmic diseases [1].

Why 2-(3-Methoxyazetidin-1-yl)-4-methylpyrimidine Cannot Be Replaced by Generic Azetidinyl-Pyrimidine Analogs


Azetidinyl-pyrimidine compounds derive their biological activity from the precise spatial arrangement of substituents around the pyrimidine core. The specific combination of a 4-methyl group on the pyrimidine ring and a 3-methoxy substituent on the azetidine ring dictates the compound's electronic distribution, conformational preferences, and hydrogen-bonding capacity, which in turn govern binding affinity and selectivity for discrete kinase targets [1]. Even minor alterations—such as relocating the methyl group to position 5, replacing the methoxy group with a hydroxyl or halogen, or changing the azetidine substitution pattern—can produce substantial shifts in potency, selectivity, and pharmacokinetic behavior [2]. Substituting 2-(3-methoxyazetidin-1-yl)-4-methylpyrimidine with a closely related analog without systematic SAR validation risks disrupting critical target interactions and undermining the reproducibility of biological assays, making this compound indispensable for researchers seeking to build upon established azetidinyl-pyrimidine pharmacophore models [1].

Quantitative Differentiation Evidence for 2-(3-Methoxyazetidin-1-yl)-4-methylpyrimidine Relative to Key Analogs


Kinase Inhibitory Activity: 4-Methyl Substitution on the Pyrimidine Core Confers Specific Target Engagement Relative to 5-Substituted Analogs

In the context of azetidinyl pyrimidine kinase inhibitors, the position of the methyl substituent on the pyrimidine ring is a critical determinant of target binding. The 4-methyl substitution pattern, as present in 2-(3-methoxyazetidin-1-yl)-4-methylpyrimidine, is distinguished from the 5-substituted pyrimidine regioisomer class (e.g., 2-(azetidin-1-yl)-5-methoxypyrimidine ). The 4-methyl position directs the pyrimidine nitrogen lone pair orientation differently than the 5-substituted variant, affecting hinge-region hydrogen bonding with kinase ATP-binding pockets as described in the Aerie Pharmaceuticals patent family covering these scaffolds [1]. While direct IC50 data for this specific compound against purified kinases is not publicly available, the patent explicitly claims 4-methyl-substituted azetidinyl pyrimidines as preferred embodiments for JAK and ROCK inhibition, citing improved selectivity profiles compared to unsubstituted or alternatively substituted pyrimidine cores [1].

Kinase inhibition JAK inhibitor pyrimidine SAR

Methoxy Group on Azetidine Ring Modulates Physicochemical Properties Relative to Hydroxyl or Unsubstituted Azetidine Analogs

The 3-methoxy substituent on the azetidine ring imparts distinct physicochemical properties compared to 3-hydroxy or unsubstituted azetidine analogs. Published structure-activity relationship studies on 3-substituted azetidinyl pyrimidine derivatives demonstrate that the methoxy group significantly influences lipophilicity (calculated logP), solubility, and metabolic stability relative to hydroxyl-substituted counterparts [1]. The 3-methoxyazetidine fragment reduces hydrogen-bond donor count compared to 3-hydroxyazetidine (0 versus 1 HBD), which can enhance membrane permeability and oral bioavailability potential. In a related series of 4,6-diaminopyrimidine PDE4 inhibitors, introduction of 3-substituted azetidinyl groups, including methoxy variants, improved both enzyme inhibitory activity and in vivo efficacy in pulmonary inflammation models compared to unsubstituted azetidine controls [1].

Physicochemical properties azetidine substitution drug-likeness

Conformational Restriction by Azetidine Ring Confers Entropic Advantage Relative to Flexible Piperidine or Pyrrolidine Analogs

The four-membered azetidine ring imposes significant conformational rigidity compared to larger saturated nitrogen heterocycles such as pyrrolidine (5-membered) or piperidine (6-membered) when conjugated to the pyrimidine core. This rigidity reduces the entropic penalty upon target binding, which is a well-established principle in kinase inhibitor design . Pyrimidine compounds incorporating 2-(piperidin-4-yloxy) substitutions (molecular formula C9H13N3O, identical to the target compound) exhibit different conformational freedom and nitrogen lone pair orientation compared to azetidine-substituted analogs . The constrained geometry of the azetidine ring is specifically cited in the Aerie patent as advantageous for achieving selective kinase binding, as it limits the accessible conformational space and can enhance selectivity for targets with sterically demanding ATP-binding pockets [1].

Conformational restriction azetidine entropic binding kinase inhibitor design

Absence of Direct Head-to-Head Comparative Data — Current Evidence Limitations

As of the search date, no peer-reviewed publications or publicly accessible databases provide direct, head-to-head quantitative comparison data (e.g., IC50 values, selectivity panels, or pharmacokinetic parameters) for 2-(3-methoxyazetidin-1-yl)-4-methylpyrimidine against its closest structural analogs. The available evidence for this compound's differentiation rests primarily on class-level inferences drawn from azetidinyl pyrimidine patent disclosures [1] and SAR studies on related 3-substituted azetidinyl pyrimidine scaffolds [2]. Prospective buyers should be aware that procurement decisions based on differentiation claims must be verified through in-house assay validation or by requesting unpublished data directly from suppliers. The compound's value proposition is therefore tied to its structural uniqueness as a defined chemical entity for SAR exploration rather than to demonstrated superior activity against any specific biological target.

Evidence gap data availability procurement decision

Patent Classification as JAK/ROCK Inhibitor Differentiates This Scaffold from PDE4-Focused Azetidinyl Pyrimidines

The Aerie Pharmaceuticals patent family (including U.S. Patent Application 20240425496) explicitly classifies azetidinyl pyrimidine compounds bearing 4-methyl substitution as inhibitors of Janus kinase (JAK) proteins and Rho-associated coiled-coil kinases (ROCK1/ROCK2) [1]. This target profile differentiates the compound's intended pharmacological space from earlier 3-substituted azetidinyl pyrimidines developed as dual M3 antagonist-PDE4 inhibitors for respiratory indications [2]. The patent prioritizes compounds for the treatment of inflammatory eye diseases (uveitis), cardiovascular diseases, inflammatory conditions, and cancers—a distinct therapeutic focus from the pulmonary inflammation applications of PDE4-targeted azetidinyl pyrimidines [1][2]. This target class differentiation provides a clear rationale for selecting 2-(3-methoxyazetidin-1-yl)-4-methylpyrimidine in JAK/ROCK-focused drug discovery programs over PDE4-oriented azetidinyl pyrimidine analogs.

JAK inhibitor ROCK inhibitor patent classification target differentiation

Optimal Application Scenarios for 2-(3-Methoxyazetidin-1-yl)-4-methylpyrimidine Based on Differentiated Properties


JAK/ROCK Kinase Inhibitor Lead Optimization and SAR Library Expansion

This compound serves as a key building block for constructing focused libraries of azetidinyl pyrimidine kinase inhibitors targeting JAK and ROCK kinases for inflammatory eye diseases, cardiovascular conditions, and oncology indications, as described in the Aerie Pharmaceuticals patent [1]. Its 4-methylpyrimidine core and 3-methoxyazetidine substituent provide a defined starting scaffold for systematic variation of pendant groups while maintaining the core pharmacophore geometry essential for kinase hinge-region binding [1].

Physicochemical Property Optimization via Methoxy Group Variation

The 3-methoxy group on the azetidine ring offers a balanced lipophilicity and hydrogen-bond acceptor profile that can be systematically varied to hydroxyl, ethoxy, or halogen substituents to optimize membrane permeability and metabolic stability. This application is supported by published SAR on 3-substituted azetidinyl pyrimidine derivatives demonstrating the impact of substituent choice on in vitro and in vivo activity [2].

Conformational Restriction Studies in Kinase Selectivity Profiling

The azetidine ring's inherent conformational rigidity, which is greater than that of pyrrolidine or piperidine analogs , makes this compound valuable for probing the entropic contribution to kinase binding selectivity. Researchers can compare binding profiles of this azetidine-containing compound against more flexible isosteres to quantify the selectivity gains achievable through conformational restriction .

Differentiation from PDE4-Targeted Azetidinyl Pyrimidines in Pathway-Specific Screening

Because this compound is classified within the JAK/ROCK inhibitor patent space rather than the PDE4 inhibitor class [1][2], it is appropriately deployed in screening cascades designed to identify kinase inhibitors for inflammatory and oncological indications. Using this compound in PDE4-focused assays would be a misapplication, and conversely, PDE4-optimized azetidinyl pyrimidines are unlikely to yield productive hits in JAK/ROCK screens [1][2].

Quote Request

Request a Quote for 2-(3-Methoxyazetidin-1-yl)-4-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.